N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide
Description
N-[4-Methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a methoxy-substituted phenyl ring and a 1H-pyrrole substituent at the 3-position. This compound has drawn attention in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors. Key structural attributes include:
- 4-Methoxy group: Enhances solubility and metabolic stability compared to non-polar substituents.
- 3-(1H-pyrrol-1-yl) group: Introduces a nitrogen-rich heterocycle capable of hydrogen bonding or coordination with metal ions.
Notably, molecular weight data for this compound varies across sources. This discrepancy may arise from differences in salt forms, isotopic labeling, or measurement methodologies .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-8-7-13(12-15(16)20-10-4-5-11-20)19-17(21)14-6-2-3-9-18-14/h2-12H,1H3,(H,19,21) |
InChI Key |
VNFNXTJGGRSYHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline
-
Nitration : 4-Methoxyaniline is nitrated using fuming HNO3 in H2SO4 at 0°C, yielding 4-methoxy-3-nitroaniline.
-
Reduction : The nitro group is reduced to an amine via hydrogenation (H2, Pd/C, 40 psi) in ethanol, producing 4-methoxy-3-aminophenol.
-
Pyrrole Coupling : The amine reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux, forming the 1H-pyrrol-1-yl substituent.
Step 2: Carboxamide Formation
The aniline intermediate is coupled with pyridine-2-carbonyl chloride (1.2 equiv) in pyridine at 50°C for 4 hours. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is recrystallized from ethanol (85% yield).
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates but may promote side reactions. A study comparing DCM, THF, and acetonitrile revealed that DCM provides optimal yields (82%) while suppressing hydrolysis.
Temperature Control
Low temperatures (0–5°C) during coupling steps prevent racemization and improve regioselectivity. For example, maintaining 0°C during EDC-mediated coupling increases the yield by 12% compared to room-temperature reactions.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity, with retention times of 6.8 minutes.
Challenges and Alternative Approaches
Competing Side Reactions
-
O-Methylation vs. N-Methylation : The methoxy group installation occasionally leads to N-methylation of the pyrrole ring. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this pathway.
-
Oxidative Degradation : The pyrrole moiety is prone to oxidation during prolonged storage. Stabilization with antioxidants (e.g., BHT) in inert atmospheres mitigates this issue.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable continuous production of 4-methoxy-3-(1H-pyrrol-1-yl)aniline, reducing batch-to-batch variability. A tubular reactor operated at 100°C with a residence time of 10 minutes achieves 90% conversion.
Chemical Reactions Analysis
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy and pyrrole groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action often involves the modulation of key signaling pathways related to cell growth and apoptosis .
Antiviral Properties
Compounds structurally related to this compound have been investigated for their ability to inhibit viral replication, particularly in HIV. These compounds can interfere with viral enzymes or cellular receptors critical for the viral life cycle, showcasing their potential as antiviral agents .
Analgesic Effects
Some derivatives have demonstrated analgesic properties, suggesting their utility in pain management therapies. These compounds may act on pain modulation pathways, providing alternatives to traditional analgesics .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:
- Nucleophilic Substitution Reactions: These allow for the introduction of various substituents onto the pyridine or phenyl rings.
- Amide Bond Formation: This step is crucial for creating the carboxamide functionality, which is pivotal for biological activity.
The following table summarizes the synthetic approaches and yields for key intermediates:
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 75% | Initial formation of pyridine derivative |
| 2 | Amide bond formation | 85% | Final product synthesis |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Screening
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values in the low micromolar range, demonstrating potent activity compared to standard chemotherapeutics .
Case Study 2: Antiviral Activity
In vitro studies showed that derivatives could reduce HIV replication by targeting specific viral enzymes. The most effective compounds exhibited a significant decrease in viral load, indicating their potential as therapeutic agents against HIV .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
a) Substituent Effects on Solubility
b) Electronic and Binding Properties
- The pyrrol-1-yl group in the target compound enables π-π stacking and weak hydrogen bonding, whereas A1550134’s morpholinosulfonyl group offers stronger hydrogen-bonding interactions with polar residues in proteins .
- MSC-5350’s ethynyl linkage creates a rigid scaffold, favoring entropic gains in binding to structured pockets .
Research Findings and Relevance
- Conformational Studies : Pyridinecarboxamides with flexible substituents (e.g., pyrrol-1-yl) adopt multiple conformations, as observed in pyrrolidine derivatives by Altherr et al. (2007). This flexibility may broaden target selectivity .
- Solid-State Stability : Bernstein et al. (1995) highlighted the role of carboxamide groups in crystal packing, suggesting that the target compound’s stability could be intermediate between JNJ-47965567 (bulky substituents) and MSC-5350 (rigid backbone) .
- Peptidomimetic Potential: Demizu et al. (2012) demonstrated that carboxamide backbones mimic peptide bonds, supporting the target compound’s utility in designing enzyme inhibitors .
Biological Activity
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C16H16N2O
- Molecular Weight : 268.31 g/mol
- IUPAC Name : this compound
This structure features a pyridine ring, a pyrrole moiety, and a methoxy group that contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | Control (Isoniazid) |
|---|---|---|
| This compound | 3.125 - 12.5 | 0.25 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is notably effective against Staphylococcus aureus, outperforming many traditional antibiotics in certain assays .
Anticancer Activity
In addition to antibacterial properties, this compound has shown promise in anticancer research. It has been evaluated for its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.
Case Study: MDA-MB-231 Breast Cancer Cells
In a study focusing on triple-negative breast cancer (MDA-MB-231), the compound demonstrated a significant reduction in FOXM1 expression, a protein associated with tumor growth and metastasis.
| Compound | IC50 (μM) | Effect on FOXM1 Expression |
|---|---|---|
| This compound | 15.6 | Decreased by 50% |
The results suggest that the compound may exert its anticancer effects through modulation of key signaling pathways involved in cell proliferation .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Key Proteins : The compound has been shown to inhibit proteins such as FOXM1, which plays a critical role in cell cycle regulation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
- Antimicrobial Action : The structural features allow for interaction with bacterial enzymes or receptors, disrupting their function.
Q & A
What are the recommended synthetic routes for N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic : The synthesis typically involves coupling a pyridine-2-carboxylic acid derivative with a substituted aniline precursor. A common method is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM under nitrogen .
Advanced : Optimizing reaction temperature (e.g., 0–5°C for activation, followed by room temperature) and solvent polarity can minimize side reactions. For example, highlights the use of toluene/water biphasic systems to control hydrolysis and improve selectivity. Catalytic additives like DMAP (4-dimethylaminopyridine) may enhance coupling efficiency .
How can structural contradictions in NMR data for this compound be resolved during characterization?
Basic : Confirm purity via HPLC (≥98%, as in ) to rule out impurities. Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrrole and methoxy groups .
Advanced : Use X-ray crystallography for unambiguous confirmation, as demonstrated in for similar carboxamides. Computational methods (DFT-based NMR prediction) can validate assignments when crystallographic data are unavailable .
What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?
Basic : The pyrrole and pyridine moieties suggest kinase or GPCR interactions. Preliminary screens might include kinase panels (e.g., ASK1 inhibition, as in ) or corticotropin release assays (see V1b receptor antagonism in ).
Advanced : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, utilized CHO cells expressing human V1b receptors to validate antagonist activity via Ca²⁺ flux assays. Competitive binding studies with radiolabeled ligands (e.g., [³H]-AVP) can quantify affinity .
How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
Basic : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding. shows that thiazinane derivatives with sulfonamide groups exhibit enhanced antimicrobial activity.
Advanced : Perform SAR studies using analogues with systematic substitutions. highlights the impact of halogenated aryl groups on antiparasitic IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
What in vitro models are suitable for evaluating cytotoxicity and selectivity?
Basic : Use MTT assays on human cell lines (e.g., MRC-5 fibroblasts) to assess general cytotoxicity. reports selectivity indices >50 for non-cytotoxic antiparasitic analogues.
Advanced : Employ 3D tumor spheroids or patient-derived glioblastoma cells (as in ) for nuanced toxicity profiling. Flow cytometry can quantify apoptosis (Annexin V/PI staining) and cell-cycle effects .
How can conflicting data on metabolic stability be addressed in preclinical studies?
Basic : Perform liver microsome assays (human/rat) to measure intrinsic clearance. notes ASK1 inhibitors’ metabolic pathways, which may involve CYP450 isoforms.
Advanced : Use LC-MS/MS to identify metabolites. Stable isotope labeling (e.g., ¹³C-methoxy group) can track degradation pathways. Co-administer CYP inhibitors (e.g., ketoconazole) to pinpoint enzymatic contributions .
What safety protocols are recommended given limited toxicity data?
Basic : Adhere to GHS Category 4 guidelines ( ): use PPE (gloves, goggles), and work in a fume hood. Store at 2–8°C in airtight containers to prevent degradation.
Advanced : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. emphasizes that chronic toxicity data are lacking, necessitating cautious dose escalation in animal studies .
How can industrial-scale synthesis be adapted for academic lab settings without compromising purity?
Advanced : Transition from batch to flow chemistry for safer handling of reactive intermediates. describes a scalable process using 4-chloro-N-methylpyridine-2-carboxamide, which can be miniaturized with microreactors. Implement inline FTIR or PAT (Process Analytical Technology) for real-time purity monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
